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Compound of Interest |

1-Chloro-6-methylisoquinolin-5-
Compound Name: )
amine
CAS No.: 1093101-44-0
Cat. No.: B1429187
\ 7

Executive Summary

1-Chloro-6-methylisoquinolin-5-amine is a critical heterocyclic building block, predominantly
utilized as a scaffold in the synthesis of kinase inhibitors (e.g., SYK, BTK inhibitors). Its
chemical behavior is defined by the interplay between the nucleophilic primary amine at
position 5 and the electrophilic chlorine at position 1.

While the amine confers polarity, the lipophilic chloro- and methyl- substituents significantly
modulate its physicochemical profile. This compound exhibits pH-dependent aqueous solubility
and specific hydrolytic, oxidative, and photolytic instabilities that require strict handling
protocols to prevent degradation during storage and synthesis.

Physicochemical Characterization

Before initiating wet-lab workflows, understand the fundamental properties governing this
molecule's behavior in solution.
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Property

Value | Description

Impact on Handling

CAS Number

1093101-44-0

Verification of identity.[1][2]

Molecular Formula

MW: 192.65 g/mol .

Physical State

Solid (Pale yellow to brown

powder)

Color deepens upon oxidation.

Predicted LogP

~2.3-28

Lipophilic; poor neutral

aqueous solubility.

pKa (Estimated)

~4.5 (Ring N), ~2.0 (Aniline N)

Basic solubility requires pH <
4,

Key Reactivity

active (C1-Cl); Oxidizable (C5-
NH

Avoid strong nucleophiles
during storage; protect from

air.

Solubility Profile

The solubility of 1-Chloro-6-methylisoquinolin-5-amine is strictly governed by solvent polarity

and pH.

Solvent Compatibility Matrix

e Primary Stock Solvent:DMSO (Dimethyl sulfoxide) is the gold standard for preparing high-

concentration stocks (up to 50-100 mM).

e Secondary Solvents: Ethanol and Methanol (moderate solubility); Dichloromethane (good

solubility, useful for extraction).

e Aqueous Media:

o Neutral pH (7.4):Sparingly Soluble. Expect precipitation >100 uM without co-solvents.

o Acidic pH (< 4.0):Soluble. Protonation of the isoquinoline nitrogen enhances solubility.

o Basic pH (> 9.0):Insoluble. Remains in free-base form; risk of aggregation.
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Dissolution Workflow (Diagram)

The following workflow ensures maximal recovery and stability when preparing stock solutions.
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(Target: 10-50 mM) “

Solid Compound Equilibrate to RT Weigh in Low-Static
(Stored at -20°C) (Desiccator, 30 min) Glass Vial

Aliquot & Store
(-80°C, Argon Purge)

Click to download full resolution via product page

Figure 1: Optimized dissolution workflow to prevent moisture uptake and thermal degradation.

Stability & Degradation Mechanisms

The stability of this compound is compromised by two primary vectors: Hydrolysis of the C1-
Chlorine and Oxidation of the C5-Amine.

Degradation Pathways[4]

o Hydrolysis (Acid/Base Catalyzed): The C1-position is activated by the ring nitrogen. In
agueous conditions (especially at extreme pH or elevated temperature), water acts as a
nucleophile, displacing the chloride to form 6-methylisoquinolin-1(2H)-one (tautomer of the 1-
hydroxy form).

o Oxidation: The electron-rich 5-amino group is susceptible to radical oxidation by atmospheric
oxygen, leading to the formation of azo-dimers or N-oxides, typically observed as a color
change from yellow to dark brown/black.

¢ Photolysis: Isoquinolines are photosensitive. UV exposure can catalyze dechlorination or
ring oxidation.

Mechanistic Diagram
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Figure 2: Primary degradation pathways. Hydrolysis removes the reactive handle; oxidation
degrades the amine.

Experimental Protocols

These protocols are designed to validate the quality of your specific batch.

Protocol: Thermodynamic Solubility Assessment

Objective: Determine the saturation solubility in aqueous buffers.

Preparation: Weigh 2 mg of compound into three microcentrifuge tubes.
e Addition: Add 500 pL of buffer (pH 4.0, 7.4, and 9.0) to respective tubes.
e Incubation: Shake at 300 rpm for 24 hours at 25°C.

o Separation: Centrifuge at 15,000 x g for 10 minutes or filter using a 0.22 um PTFE filter
(avoid nylon, which binds amines).

o Quantification: Dilute supernatant 1:100 in Methanol and analyze via HPLC-UV (254 nm)
against a standard curve prepared in DMSO.
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Protocol: Forced Degradation (Stress Testing)

Objective: Establish stability limits for reaction monitoring.

» Acid Stress: Dissolve to 1 mM in 0.1 M HCI. Incubate at 60°C for 4 hours.
o Expectation: Moderate degradation (Hydrolysis).

» Base Stress: Dissolve to 1 mM in 0.1 M NaOH. Incubate at 60°C for 4 hours.
o Expectation: Rapid degradation (SnAr hydrolysis to isoquinolone).

» Oxidative Stress: Dissolve to 1 mM in 3%

. Incubate at RT for 2 hours.

o Expectation: Significant degradation (N-oxidation).

Handling & Storage Recommendations

To maintain >98% purity over long-term storage:

Storage Temperature: -20°C or -80°C.

Atmosphere: Store under Argon or Nitrogen gas.

Container: Amber glass vials (to prevent photolysis) with Teflon-lined caps.

Solution Stability:

o DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot
single-use volumes).

o Agqueous Dilutions: Prepare fresh. Do not store >24 hours.

References

e Sigma-Aldrich.1-Chloro-6-methylisoquinolin-5-amine Product Specification & MSDS. Link

e ChemicalBook.1-Chloroisoquinoline Synthesis and Properties. Link
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 1-Chloro-6-methylisoquinolin-5-amine | 1093101-44-0 [sigmaaldrich.com]
e 2. 1-Chloro-6-methylisoquinolin-5-amine - CAS:1093101-44-0 - [ij4$E44)) [amaybio.com]

¢ To cite this document: BenchChem. [Technical Guide: Solubility & Stability Profile of 1-
Chloro-6-methylisoquinolin-5-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429187#1-chloro-6-methylisoquinolin-5-amine-
solubility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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